4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide
Description
4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.
Properties
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-2-29-17-11-7-15(8-12-17)24-20(26)14-5-9-16(10-6-14)25-21(27)18-4-3-13-23-19(18)22(25)28/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYKURBBPDXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 5-aminopyrazole with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions to form 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridine-6-ones. This intermediate is then subjected to elimination of the benzamide molecule in a superbasic medium (t-BuOK/DMSO) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
4-Arylpyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and have been studied for their luminescent properties and biological activities.
Pyrazolo[3,4-b]pyridin-6-one derivatives: Known for their anticancer activity and ability to inhibit microtubule polymerization.
Uniqueness
4-(5,7-Dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core and a benzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
